molecular formula C24H27N3O7S B1679752 PG 116800 CAS No. 291533-11-4

PG 116800

货号: B1679752
CAS 编号: 291533-11-4
分子量: 501.6 g/mol
InChI 键: JAYVKNDQKXUNOJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

PG-530742,也称为 PG-116800,是一种口服活性基质金属蛋白酶抑制剂。基质金属蛋白酶是参与降解细胞外基质成分的酶。 PG-530742 对基质金属蛋白酶 2、3、8、9、13 和 14 具有高亲和力,而对基质金属蛋白酶 1 和 7 的亲和力明显较低 该化合物已被研究用于治疗骨关节炎和心血管疾病等疾病的潜力 .

准备方法

PG-530742 的合成涉及多个步骤,包括关键中间体的形成及其在特定条件下的后续反应。详细的合成路线和反应条件是专有的,未公开。

化学反应分析

PG-530742 经历各种化学反应,包括:

    氧化: 该化合物可以在特定条件下被氧化以形成氧化衍生物。

    还原: 可以进行还原反应以修饰化合物中存在的官能团。

    取代: PG-530742 可以进行取代反应,其中某些官能团被其他官能团取代。这些反应中常用的试剂和条件包括氧化剂、还原剂和促进取代反应的催化剂。 .

科学研究应用

Cardiovascular Applications

Myocardial Infarction and Heart Failure

PG 116800 has been investigated for its effects on left ventricular (LV) remodeling following myocardial infarction (MI). A randomized, double-blind, placebo-controlled study involving 253 patients demonstrated that this compound did not significantly reduce LV remodeling or improve clinical outcomes compared to placebo. The primary endpoints included changes in LV volumes assessed by echocardiography over a 90-day period. Notably, there were no significant differences in LV end-diastolic volume index or rates of death/reinfarction between the treatment groups .

Table 1: Summary of Cardiovascular Study Findings

ParameterThis compound GroupPlacebo Groupp-value
Change in LV End-Diastolic Volume Index (ml/m²)5.09 ± 1.455.48 ± 1.410.42
Incidence of Arthralgia (%)21150.33

Musculoskeletal Applications

Osteoarthritis

In a separate study focusing on knee osteoarthritis (OA), this compound was evaluated for its ability to slow joint space narrowing and alleviate symptoms such as pain and stiffness. This study involved 401 patients over a period of 12 months. The results indicated no statistically significant difference in joint space width or Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) scores between the treatment and placebo groups . The most common adverse effect reported was arthralgia (35%), leading to the discontinuation of the highest dose group due to safety concerns.

Table 2: Summary of Osteoarthritis Study Findings

ParameterThis compound GroupPlacebo Groupp-value
Change in Minimum Joint Space Width (mm)No significant difference observed--
WOMAC Score Improvement (%)No significant difference observed--
Incidence of Arthralgia (%)35--

Safety Profile

Despite its intended therapeutic benefits, the administration of this compound has been associated with various adverse effects, particularly musculoskeletal toxicity. In both cardiovascular and osteoarthritis studies, increased incidences of arthralgia and joint stiffness were noted, raising concerns about the risk-benefit ratio for patients .

作用机制

PG-530742 通过选择性抑制某些与软骨和其他细胞外基质成分降解有关的基质金属蛋白酶来发挥作用。通过抑制这些酶,PG-530742 可能限制软骨降解和疾病进展。PG-530742 的分子靶标包括基质金属蛋白酶 2、3、8、9、13 和 14。 其作用机制涉及的途径包括抑制酶活性,导致细胞外基质成分降解减少 .

相似化合物的比较

PG-530742 在对特定基质金属蛋白酶,尤其是基质金属蛋白酶 2、3、8、9、13 和 14 的高亲和力方面是独一无二的。类似的化合物包括其他基质金属蛋白酶抑制剂,例如:

生物活性

PG-116800 is a selective matrix metalloproteinase (MMP) inhibitor that has been investigated for its potential therapeutic applications, particularly in cardiovascular and musculoskeletal conditions. Despite promising preclinical results, clinical trials have revealed significant limitations in its efficacy and safety profile.

PG-116800 operates by inhibiting MMPs, which are enzymes involved in the degradation of extracellular matrix components. The inhibition of these enzymes is hypothesized to mitigate tissue remodeling following injuries such as myocardial infarction (MI) and osteoarthritis. However, the specificity and selectivity of PG-116800 for different MMPs have raised concerns regarding its therapeutic index.

Myocardial Infarction Study

A pivotal study evaluated PG-116800 in patients with ST-segment elevation myocardial infarction (STEMI). The trial was a randomized, double-blind, placebo-controlled design involving 253 patients treated with PG-116800 or placebo for 90 days. Key findings included:

  • Left Ventricular Remodeling : No significant difference was observed in left ventricular end-diastolic volume index between the PG-116800 group and placebo (5.09 mL/m² vs. 5.48 mL/m², p = 0.42) .
  • Clinical Outcomes : Changes in clinical outcomes such as rates of death or reinfarction did not significantly improve with PG-116800 treatment.
  • Adverse Effects : The treatment was well tolerated overall; however, there was an increased incidence of arthralgia and joint stiffness among those receiving PG-116800 compared to placebo (21% vs. 15%, p = 0.33) .

Osteoarthritis Study

Another study focused on the use of PG-116800 in patients with knee osteoarthritis. This randomized, double-blind trial involved 401 participants assigned to either placebo or various doses of PG-116800 over a year. Findings included:

  • Joint Space Narrowing : No statistically significant difference was found in joint space width changes between the treatment and placebo groups .
  • Symptom Reduction : The Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) scores showed no significant improvement across treatment groups.
  • Adverse Effects : Musculoskeletal adverse effects were prominent, particularly at higher doses, leading to the discontinuation of the 200 mg dose due to increased frequency of arthralgia (35% reported) .

Summary of Findings

The following table summarizes key findings from the clinical trials involving PG-116800:

Study FocusKey OutcomeSignificance
Myocardial InfarctionNo reduction in LV remodelingIneffective in improving heart function post-MI
Knee OsteoarthritisNo significant change in joint space widthUnfavorable risk-benefit balance for treatment
Adverse EffectsIncreased arthralgia and joint stiffnessSafety concerns limit further development

Discussion on Efficacy and Safety

Despite initial hopes for PG-116800 as a therapeutic agent for conditions involving tissue remodeling, clinical studies have consistently demonstrated a lack of efficacy coupled with notable adverse effects. The musculoskeletal syndrome (MSS), characterized by symptoms such as arthralgia and myalgia, has emerged as a significant limitation to its use .

属性

Key on ui mechanism of action

PG-530742 selectively inhibits certain matrix metalloproteinases: In an independent research study, the drug-treated group showed decreased levels of MMP-2, -3, -9, and -13.

CAS 编号

291533-11-4

分子式

C24H27N3O7S

分子量

501.6 g/mol

IUPAC 名称

2-[[4-[(4-methoxybenzoyl)amino]phenyl]sulfonylamino]-6-morpholin-4-ylhex-4-ynoic acid

InChI

InChI=1S/C24H27N3O7S/c1-33-20-9-5-18(6-10-20)23(28)25-19-7-11-21(12-8-19)35(31,32)26-22(24(29)30)4-2-3-13-27-14-16-34-17-15-27/h5-12,22,26H,4,13-17H2,1H3,(H,25,28)(H,29,30)

InChI 键

JAYVKNDQKXUNOJ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC(CC#CCN3CCOCC3)C(=O)O

规范 SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC(CC#CCN3CCOCC3)C(=O)O

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

PG-116800;  PG-530742;  PGE-7113313;  PG 116800;  PG 530742;  PGE 7113313;  PG116800;  PG530742;  PGE7113313

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PG 116800
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
PG 116800
Reactant of Route 3
Reactant of Route 3
PG 116800
Reactant of Route 4
Reactant of Route 4
PG 116800
Reactant of Route 5
Reactant of Route 5
PG 116800
Reactant of Route 6
PG 116800

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。